molecular formula C10H6N2O B1456040 5-(Furan-2-yl)nicotinonitrile CAS No. 857283-85-3

5-(Furan-2-yl)nicotinonitrile

Cat. No.: B1456040
CAS No.: 857283-85-3
M. Wt: 170.17 g/mol
InChI Key: YIVVCSQDWQZPPD-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)nicotinonitrile (CAS 857283-85-3) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound serves as a key synthetic precursor for the development of novel therapeutic agents, particularly in the field of infectious diseases and oncology. Its core structure, which integrates furan and pyridine-carbonitrile moieties, is a privileged scaffold in the design of bioactive molecules . Scientific studies have demonstrated its application as a bisnitrile intermediate in the synthesis of diamidine compounds that function as DNA minor groove binders . These derivatives have shown promising in vitro and in vivo efficacy against trypanosomiasis and malaria, with some analogs demonstrating higher potency than the established antiprotozoal agent Furamidine . Furthermore, related nicotinonitrile and furamidine derivatives have been investigated for their cytotoxic activities against a panel of human cancer cell lines, indicating the potential of this chemical class in anticancer research . Researchers also utilize this compound and its analogs in the synthesis of diverse heterocyclic systems for evaluating other biological activities, including antimicrobial and antioxidant effects . This product is intended for research purposes as a chemical building block and is supplied for laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVVCSQDWQZPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745030
Record name 5-(Furan-2-yl)pyridine-3-carbonitrile
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Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-85-3
Record name 5-(2-Furanyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Furan 2 Yl Nicotinonitrile and Its Derivatives

One-Pot Condensation Approaches for Substituted Nicotinonitrile Formation

One-pot reactions provide an efficient and atom-economical route to complex molecules like substituted nicotinonitriles from simple starting materials. These methods often involve the formation of the pyridine (B92270) ring through a cascade of reactions in a single reaction vessel.

Knoevenagel Condensation and Subsequent Cyclization Strategies

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction can be adapted to synthesize substituted nicotinonitriles. For instance, the condensation of furan-2-carbaldehyde with a compound containing an active methylene group, such as malononitrile (B47326), initiates the formation of a vinylidene intermediate. damascusuniversity.edu.sy This intermediate can then undergo cyclization with another component, often in the presence of ammonium (B1175870) acetate (B1210297) which serves as a nitrogen source, to form the desired substituted pyridine ring. researchgate.netscispace.com

The reaction of 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one with malononitrile in the presence of ammonium acetate is a known method to produce 2-amino-4-(furan-2-yl)-6-(p-tolyl)nicotinonitrile. scispace.com Similarly, a one-pot condensation involving malononitrile, furan-2-carbaldehyde, butan-2-one, and ammonium acetate in ethanol (B145695) has been reported for the synthesis of a substituted nicotinonitrile. researchgate.net

Multicomponent Reactions (MCRs) Incorporating Furan-2-carbaldehyde

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the reactants. smolecule.comscispace.com MCRs are particularly well-suited for the synthesis of highly substituted pyridines.

A four-component reaction between 1-acetylnaphthalene, furfural (B47365) (furan-2-carbaldehyde), ethyl cyanoacetate, and ammonium acetate in absolute ethanol yields a 4-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative. This intermediate can then be chlorinated to produce 2-chloro-4-(furan-2-yl)-6-(naphthalen-1-yl)-nicotinonitrile. ijpsonline.com Another example involves the one-pot reaction of a chalcone (B49325) derivative, malononitrile, and ammonium acetate to yield 2-amino-4,6-disubstituted nicotinonitriles, where one of the substituents can be a furan (B31954) ring. scispace.com

Targeted Synthesis of 5-(Furan-2-yl)nicotinonitrile Scaffolds

In contrast to one-pot strategies that build the pyridine ring, targeted approaches focus on pre-functionalized pyridine and furan precursors, which are then coupled together.

Pyridine Ring Formation Methodologies with Furan Substitution

This approach involves the synthesis of a pyridine ring that already bears a furan substituent. For example, 2-amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile can be synthesized and then utilized as a key intermediate for further derivatization. scite.ai The initial synthesis of such a furan-substituted nicotinonitrile can be achieved through a one-pot reaction. scite.ai Subsequent reactions can then modify the amino and cyano groups to produce a variety of derivatives. ekb.eg

Suzuki Coupling Reactions for Furan-Nicotinonitrile Linkage

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between aryl or heteroaryl groups. nih.govscienceopen.com This reaction is highly effective for the synthesis of this compound and its derivatives.

The general approach involves the coupling of a halogenated nicotinonitrile, such as 5-bromonicotinonitrile (B16776) or 6-chloronicotinonitrile, with a furanboronic acid or its ester derivative. nih.govacs.org For instance, 6-(5-bromofuran-2-yl)nicotinonitrile (B8773503) can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate to yield 6-(5-aryl-furan-2-yl)nicotinonitriles. nih.govscienceopen.com This method allows for the introduction of a wide range of substituents on the furan ring. The synthesis of 5-(furan-3-yl)pyrimidine (B15053580) has been achieved through a nickel-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine (B23866) and 3-furanylboronic acid, highlighting the utility of this reaction for similar furan-heterocycle linkages. orgsyn.org

Table 1: Examples of Suzuki Coupling Reactions for the Synthesis of Furan-Nicotinonitrile Derivatives

Nicotinonitrile PrecursorFuran Boronic Acid/EsterCatalystBaseSolventProductYield (%)Reference
6-(5-bromofuran-2-yl)nicotinonitrilePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Methanol/Water6-(5-Phenylfuran-2-yl)nicotinonitrile81 nih.govscienceopen.com
6-(5-bromofuran-2-yl)nicotinonitrile4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Methanol/Water6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinonitrile74 nih.gov
6-(5-bromofuran-2-yl)nicotinonitrile4-Chlorophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Methanol/Water6-[5-(4-Chlorophenyl)furan-2-yl]nicotinonitrile80 nih.gov
6-(5-bromofuran-2-yl)nicotinonitrile4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Methanol/Water6-[5-(4-Fluorophenyl)furan-2-yl]nicotinonitrile76 nih.govscienceopen.com

Derivatization Strategies for this compound Analogs

Once the core this compound scaffold is synthesized, it can be further modified to create a library of analogs. These modifications can target the nitrile group, the pyridine ring, or the furan ring.

The nitrile group can be converted into other functional groups. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. A common transformation is the conversion of the nitrile to an amidine, which can be achieved by treating the nicotinonitrile derivative with a reagent like lithium bis(trimethylsilyl)amide (LiN(TMS)₂). nih.gov

The pyridine ring can undergo various reactions. For instance, if an amino group is present, it can be acylated or used as a handle for further heterocycle formation. ekb.eg The furan ring can also be functionalized, for example, through bromination with N-bromosuccinimide, which then allows for subsequent coupling reactions to introduce additional substituents. acs.org

Derivatization can also involve the synthesis of more complex fused ring systems. For example, nicotinonitrile derivatives can be cyclized to form furo[2,3-b]pyridine (B1315467) structures. researchgate.net

Functional Group Interconversions on the Nicotinonitrile Core

The nicotinonitrile core of this compound, particularly when bearing an amino group at the C2 position, serves as a versatile platform for a range of functional group interconversions. These reactions allow for the introduction of new pharmacophores and the modulation of the molecule's chemical properties.

A prominent example involves the derivatization of 2-amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile. ekb.eg The amino group is sufficiently nucleophilic to undergo acylation and subsequent cyclization reactions. For instance, cyanoacetylation of 2-amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile (75) with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile in dioxane yields the corresponding acetamide (B32628) derivative (77). ekb.eg This intermediate can be further elaborated; reaction with phenyl isothiocyanate produces a thiourea (B124793) derivative (78), which can then be treated with chloroacetyl chloride to afford a 2-(5-oxothiazolidinone)cyanoacetamido derivative (79). ekb.eg Acidification of the thiourea derivative (78) leads to the formation of the corresponding thiocarbamoyl derivative (80). ekb.eg

These transformations highlight how the 2-amino group on the nicotinonitrile ring acts as a key handle for building molecular complexity through straightforward and high-yielding reactions.

Table 1: Functional Group Interconversions of 2-amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile (75)

Starting MaterialReagent(s)Product(s)DescriptionReference
2-amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile (75)3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile / Dioxane3-cyano(-N-3-cyano-4-furan-2-yl)-5,6-dimethylpyridine-2-yl)-acetamide (77)Cyanoacetylation of the 2-amino group. ekb.eg
Product (77)Phenyl isothiocyanateIntermediate thiourea derivative (78)Formation of a thiourea by reaction with an isothiocyanate. ekb.eg
Product (78)Chloroacetyl chloride2-(5-oxothiazolidinone)cyanoacetamido derivative (79)Cyclization to form a thiazolidinone ring. ekb.eg
Product (78)AcidificationThiocarbamoyl derivative (80)Liberation of the thiocarbamoyl group. ekb.eg

Modifications and Substitutions on the Furan Moiety

Direct modification of the furan ring in a pre-formed this compound system presents synthetic challenges. The furan ring is a π-rich heterocycle, making it significantly more reactive than benzene (B151609) towards electrophilic substitution and sensitive to acidic conditions, which can lead to polymerization or ring-opening. chemicalbook.compharmaguideline.com Electrophilic attack, when successful, preferentially occurs at the C5 position (the position adjacent to the oxygen and distal to the pyridine ring). chemicalbook.comuomustansiriyah.edu.iq

Due to this high reactivity and sensitivity, a more common and controlled strategy to obtain derivatives with substituted furan rings is to begin the synthesis with an already substituted furan building block. nih.gov For example, 5-substituted furan-2-carbaldehydes can be used as starting materials in a Knoevenagel condensation with propanedinitrile to form substituted 3-(furan-2-yl)-2-cyanopropenenitriles, which are precursors to the final nicotinonitrile derivatives. mdpi.com

A key example of this approach is the synthesis of molecules bearing a 5-nitrofuran group, a moiety known for its biological activity. nih.govnih.gov The synthesis starts with 5-nitro-2-furfural, which is then elaborated into more complex structures. This method circumvents the harsh conditions that would be required for the direct nitration of the furan ring on the this compound scaffold, which could compromise the integrity of the molecule. pharmaguideline.com

Table 2: Synthesis of a Furan-Substituted Precursor

Furan Starting MaterialReagent(s)ProductSynthetic ApproachReference
5-Nitro-2-furfuralVarious (sub)phenyl/pyridyl thiosemicarbazides / Microwave irradiation5-Nitrofuran-2-yl thiosemicarbazone derivativesBuilding a complex side chain onto a pre-substituted furan aldehyde. nih.gov
5-Substituted furan-2-carbaldehydePropanedinitrile / Piperidine / Ethanol3-(5-Substituted furan-2-yl)-2-cyanopropenenitrilesKnoevenagel condensation to form a key intermediate for nicotinonitrile synthesis. nih.govmdpi.com

Preparation of Hybrid Molecules Incorporating this compound Fragments

The this compound scaffold is an excellent building block for the synthesis of more complex hybrid molecules and fused ring systems. The functional groups on the pyridine ring, typically a C2-amino group, provide the reactivity needed to construct new heterocyclic rings onto the core structure.

One-pot multicomponent reactions are an efficient method for creating such hybrids. For instance, a series of 2-amino-6-(1,2,3-triazol-4-yl)-4-(furan-2-yl)nicotinonitrile derivatives can be prepared via a one-pot reaction of an acetyl triazole, a furan-2-carbaldehyde, malononitrile, and ammonium acetate. scite.ai This reaction proceeds through condensation to form a chalcone-like intermediate, which then undergoes a series of tandem reactions including Michael addition and auto-oxidation to form the final, highly functionalized hybrid molecule. scite.ai

Furthermore, the 2-amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile (75) intermediate can be used to synthesize fused pyrido[2,3-d]pyrimidine (B1209978) and 1,8-naphthyridine (B1210474) systems. ekb.eg Reaction with acetylacetone (B45752) or butanone furnishes the corresponding 1,8-naphthyridine derivatives (112 and 111, respectively). ekb.eg Fusing the same starting material with cyanoacetamide leads to a 2-oxo-1,8-naphthyridine derivative (113). ekb.eg These reactions demonstrate the utility of the aminonicotinonitrile fragment in annulation strategies to create diverse and complex heterocyclic structures.

Table 3: Synthesis of Hybrid Molecules from this compound Precursors

Starting MaterialReagent(s)Product TypeDescriptionReference
Acetyl triazole, Furan-2-carbaldehyde, Malononitrile, Ammonium AcetateN/A (One-pot reaction)1,2,3-Triazolyl-Pyridine HybridA one-pot, four-component reaction to build a complex hybrid containing triazole, pyridine, and furan rings. scite.ai
2-amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile (75)Acetylacetone1,8-Naphthyridine derivative (112)Condensation and cyclization to form a fused naphthyridine ring system. ekb.eg
2-amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile (75)Butanone1,8-Naphthyridine derivative (111)Condensation and cyclization to form a fused naphthyridine ring system. ekb.eg
2-amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile (75)Cyanoacetamide2-oxo-1,8-naphthyridine derivative (113)Fusion reaction to yield a fused, oxidized naphthyridine structure. ekb.eg

Chemical Reactivity and Transformation Pathways

Reactions Involving the Nitrile Functionality

The nitrile group in 5-(Furan-2-yl)nicotinonitrile is a key site for various chemical transformations. It can undergo nucleophilic addition and reduction reactions, leading to a range of functionalized derivatives. For instance, the nitrile group can be reduced to a primary amine.

One significant application of the nitrile functionality is its participation in cyclization reactions. For example, 2-amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile can be utilized as a key intermediate for the synthesis of various fused heterocyclic systems. researchgate.netresearchgate.netscite.ai Cyanoacetylation of this compound, followed by reaction with phenyl isothiocyanate and subsequent treatment with chloroacetyl chloride, affords a 2-(5-oxothiazolidinone)cyanoacetamido derivative. ekb.eg

Transformations at the Furan (B31954) Moiety

The furan ring in this compound is susceptible to both oxidation and electrophilic substitution reactions. The electron-rich nature of the furan ring makes it prone to cleavage under certain oxidative conditions. Conversely, the double bonds within the furan ring can be selectively reduced under specific conditions, highlighting the potential for chemoselective transformations. mdpi.comnih.govresearchgate.net The furan moiety's reactivity allows for the creation of more complex structures through cycloaddition reactions.

Cyclization Reactions and Annulation Leading to Fused Heterocycles

A significant aspect of the chemistry of this compound and its derivatives is their propensity to undergo cyclization reactions, leading to the formation of various fused heterocyclic systems. These reactions are crucial for the synthesis of novel compounds with potential biological activities.

Furo[2,3-b]pyridine (B1315467) Derivatives

Furo[2,3-b]pyridine derivatives can be synthesized from nicotinonitrile precursors. ekb.egresearchgate.netcolab.wseurjchem.com A common synthetic route involves the Thorpe-Ziegler cyclization of appropriately substituted nicotinonitriles. ekb.egeurjchem.com For example, 3-cyano-(2H)-pyridones can be converted to their corresponding nicotinonitriles, which then undergo ring cyclization in the presence of a base like sodium methoxide (B1231860) to yield the furo[2,3-b]pyridine core. researchgate.net Another approach involves the reaction of an ester derivative with sodium ethoxide to afford ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate. nih.gov These furo[2,3-b]pyridine systems are of interest due to their diverse pharmaceutical activities. researchgate.netresearchgate.net

Starting MaterialReagentsProductReference
3-Cyano-(2H)-pyridones1. Conversion to nicotinonitrile 2. Sodium methoxideFuro[2,3-b]pyridines researchgate.net
Ester derivative of nicotinonitrileSodium ethoxideEthyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate nih.gov
2-chloronicotinonitrile derivativesThorpe-Ziegler cyclizationFuro[2,3-b]pyridine derivatives ekb.egeurjchem.com

Pyrazolo[3,4-b]pyridine Derivatives

The nicotinonitrile scaffold is a valuable precursor for the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with a broad spectrum of biological activities. nih.govmdpi.comrsc.org One common method involves the hydrazinolysis of a 2-chloronicotinonitrile derivative with hydrazine (B178648) hydrate, which leads to the formation of a 3-amino-1H-pyrazolo[3,4-b]pyridine. nih.govekb.eg These 3-amino derivatives can then be further functionalized. For instance, they can react with various aldehydes to form Schiff bases, or with isothiocyanates to yield thiourea (B124793) derivatives. ekb.eg Another synthetic strategy involves the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a catalyst like zirconium tetrachloride. mdpi.com

Starting MaterialReagentsProductReference
2-Chloro-nicotinonitrile derivativeHydrazine hydrate3-Amino-1H-pyrazolo[3,4-b]pyridine derivative nih.govekb.eg
5-Amino-1-phenyl-pyrazoleα,β-Unsaturated ketones, ZrCl44-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines mdpi.com
Pyridin-3-carbonitrile derivativeHydrazine hydratePyrazolo[3,4-b]pyridin-3-amine derivative ekb.eg

Other Heterocyclic Systems Incorporating the Nicotinonitrile-Furan Scaffold

The versatility of the this compound framework allows for its incorporation into a variety of other fused heterocyclic systems. ekb.egnih.govmdpi.com For example, reaction of 2-amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile with itaconic acid can yield a substituted 5-oxopyrrolidine-nicotinonitrile derivative. ekb.eg Furthermore, reaction with malononitrile (B47326) can lead to the formation of 1,8-naphthyridine (B1210474) derivatives. ekb.eg The reaction of 2-thioxo-hexahydroquinoline-3-carbonitrile derivatives, which can be synthesized from precursors containing a furan ring, can lead to the formation of tetrahydrothieno[2,3-b]quinolin-3-amine derivatives. worldresearchersassociations.com

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in its chemical transformations. slideshare.net For instance, the selective reduction of the olefinic double bond in the presence of the furan ring and the nitrile group is a significant challenge. mdpi.comnih.govresearchgate.net The furan nucleus is sensitive to both acidic and basic conditions and can be easily saturated. nih.govresearchgate.net However, the use of specific reducing agents, such as 2-phenylbenzimidazoline, allows for the chemoselective reduction of the conjugated double bond without affecting the furan ring or the nitrile group. mdpi.comnih.gov This highlights the importance of reagent selection in controlling the outcome of reactions involving this multifunctional scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 5-(Furan-2-yl)nicotinonitrile by mapping the chemical environments of its constituent protons and carbon atoms.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each proton in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum would be expected to show signals for the pyridine (B92270) and furan (B31954) ring protons. For a related compound, 2-Amino-4-(5-methyl-furan-2-yl)-6-furan-2-yl-nicotinonitrile, the methyl group protons appear as a singlet at 2.43 ppm, and the amino group protons are observed as a broad singlet at 5.23 ppm. amazonaws.com For 6-[5-(4-Chlorophenyl)furan-2-yl]nicotinonitrile, the furan protons appear as doublets at 7.27 ppm and 7.44 ppm, while the pyridine ring protons resonate at 8.06 ppm, 8.35 ppm, and 8.99 ppm. nih.gov

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
2-Amino-4-(5-methyl-furan-2-yl)-6-furan-2-yl-nicotinonitrileCDCl₃CH₃2.43s- amazonaws.com
NH₂5.23br-s- amazonaws.com
6-[5-(4-Chlorophenyl)furan-2-yl]nicotinonitrileDMSO-d₆Furan-H7.27d3.9 nih.gov
Furan-H7.44d3.9 nih.gov
Pyridine-H8.06d8.1 nih.gov
Pyridine-H8.35dd8.1, 2.1 nih.gov
Pyridine-H8.99d2.1 nih.gov

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'br-s' denotes broad singlet.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 6-(5-Phenylfuran-2-yl)nicotinonitrile, the spectrum shows 15 distinct carbon signals. nih.gov The chemical shifts in the ¹³C NMR spectrum of 6-[5-(4-Chlorophenyl)furan-2-yl]nicotinonitrile in DMSO-d₆ are observed at δ 106.9, 110.2, 115.3, 117.8, 118.6, 126.3, 128.7, 129.6, 133.5, 141.3, 151.0, 151.9, 153.3, and 154.9 ppm. nih.gov

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound Derivatives

CompoundSolventChemical Shift (δ, ppm)Reference
6-(5-Phenylfuran-2-yl)nicotinonitrileDMSO-d₆106.8, 109.5, 115.3, 117.8, 118.5, 124.6, 129.1, 129.5, 129.8, 141.2, 151.1, 151.6, 153.3, 156.1 nih.gov
6-[5-(4-Chlorophenyl)furan-2-yl]nicotinonitrileDMSO-d₆106.9, 110.2, 115.3, 117.8, 118.6, 126.3, 128.7, 129.6, 133.5, 141.3, 151.0, 151.9, 153.3, 154.9 nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within this compound. The IR spectrum of related nicotinonitrile derivatives consistently displays a sharp absorption band for the nitrile (C≡N) group around 2224-2230 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are typically observed in the region of 3050-3151 cm⁻¹. nih.govd-nb.info The presence of the furan ring is further supported by characteristic C=C stretching vibrations within the 1551-1640 cm⁻¹ range. nih.gov

Interactive Data Table: Key IR Absorption Bands for this compound Derivatives

CompoundFunctional GroupWavenumber (ν, cm⁻¹)Reference
6-(5-Phenylfuran-2-yl)nicotinonitrileC≡N2224 nih.gov
=C-H3050, 3031 nih.gov
C=C1598, 1586, 1551 nih.gov
6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinonitrileC≡N2228 nih.gov
C-H3066, 3037, 2983, 2947 nih.gov
C=N, C=C1641, 1615, 1598, 1589 nih.gov
4,6-Di(furan-2-yl)-2-phenylnicotinonitrileC≡N2215 d-nb.info
=C-H3151, 3055 d-nb.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in confirming its structure. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for 6-(5-phenylfuran-2-yl)nicotinonitrile is observed at an m/z of 246, which corresponds to its molecular weight. nih.gov The fragmentation pattern of this compound shows significant fragments at m/z 218 and 115. nih.gov For a related compound with a p-tolyl group, the molecular ion peak is at m/z 251, with major fragments observed at m/z 238, 181, 178, and a base peak at m/z 43. d-nb.info

Interactive Data Table: Mass Spectrometry Data for this compound Derivatives

CompoundIonization MethodMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)Reference
6-(5-Phenylfuran-2-yl)nicotinonitrileEI246218, 115 nih.gov
6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinonitrileEI276261, 233 nih.gov
2-Amino-4-(furan-2-yl)-6-(p-tolyl)nicotinonitrileEI251238, 181, 178, 43 (base peak) d-nb.info
6-[5-(4-Chlorophenyl)furan-2-yl]nicotinonitrileEI280, 282252, 149 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within the molecule and can be used to monitor reaction progress and complex formation. Molecules with conjugated systems of double bonds, such as this compound, absorb light in the UV-Vis region. The absorption maxima (λ_max) are influenced by the extent of conjugation and the presence of various substituents. vscht.cz UV-Vis spectroscopy has been utilized to confirm the chemical interaction between a nicotinonitrile derivative and a carbon steel surface, indicating its potential application in corrosion inhibition studies. researchgate.net The formation of a complex between the molecule and a metal surface can be observed by changes in the UV-Vis spectrum. researchgate.net Studies on similar 2-amino-4,6-diphenylnicotinonitriles have shown that their fluorescence spectra are solvent-dependent, which can provide insights into their electronic structure and potential as fluorescent sensors. mdpi.com

Surface-Sensitive Spectroscopic Techniques in Applied Chemical Research

While specific studies on this compound using surface-sensitive spectroscopic techniques are not widely reported, these methods hold potential for investigating its behavior in applied contexts. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and a variety of surface-enhanced spectroscopies could provide detailed information about the molecule's orientation and interaction with surfaces. For instance, in corrosion science, such techniques could elucidate the adsorption mechanism of nicotinonitrile derivatives onto metal surfaces, complementing data from UV-Vis spectroscopy. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-resolution images of a sample's surface morphology. mdpi.com It utilizes a focused beam of high-energy electrons to scan the material, generating signals that reveal information about the surface texture, shape, and features. mdpi.comrsc.org

In the context of furan-nicotinonitrile derivatives, SEM is often employed to study their effect on various substrates. For instance, in corrosion inhibition studies, SEM analysis can visualize the surface of a metal, such as carbon steel, before and after exposure to a corrosive environment with and without the inhibitor.

Observations from studies on related furan-nicotinonitrile compounds demonstrate the utility of SEM. When carbon steel is immersed in an acidic solution, its surface shows significant damage, characterized by a rough and heterogeneous appearance. However, after the introduction of a furan-nicotinonitrile derivative, SEM images reveal a markedly smoother surface. researchgate.netnih.gov This change is attributed to the formation of a protective film as the inhibitor molecules adsorb onto the metal surface, effectively shielding it from the corrosive medium. This provides clear, qualitative evidence of the compound's function and interaction with the surface. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) provides three-dimensional surface topography at the nanoscale. nanosurf.com By scanning a sharp tip attached to a cantilever across the sample surface, AFM can quantitatively measure features like surface roughness with high precision. nanosurf.comsciopen.com This technique is particularly valuable for assessing the changes in surface texture at a finer level than SEM. sciopen.com

AFM analysis of surfaces treated with furan-nicotinonitrile derivatives provides quantitative data that complements SEM findings. In studies of corrosion inhibitors, the topography of polished carbon steel is first measured to establish a baseline roughness. After immersion in a corrosive acid, the surface roughness increases dramatically due to aggressive and non-uniform corrosion.

The introduction of a furan-nicotinonitrile inhibitor leads to a significant reduction in surface roughness, a change that can be precisely quantified using AFM. nih.gov For example, parameters such as the average roughness (Ra) and root mean square roughness (Rq) are measured. A notable decrease in these values confirms the formation of a more uniform and smooth protective layer of the inhibitor on the metal surface. nih.govnih.gov This quantitative data is crucial for evaluating the effectiveness and quality of the protective film formed by the compound.

Below is a table showing representative AFM data from a study on a related furan-nicotinonitrile derivative used as a corrosion inhibitor, illustrating the changes in surface roughness.

Table 1: Representative Atomic Force Microscopy (AFM) Data

Condition Average Roughness (Ra) (nm) Root Mean Square Roughness (Rq) (nm)
Polished Carbon Steel 15.2 18.5
Carbon Steel in 1.0 M HCl 185.7 220.3

Note: Data is illustrative and based on studies of analogous furan-nicotinonitrile compounds.

Attenuated Total Reflection–Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflection–Fourier Transform Infrared (ATR-FTIR) Spectroscopy is a versatile, non-destructive technique for analyzing the chemical composition of materials. nih.gov It works by measuring the absorption of infrared radiation by a sample. youtube.comresearchgate.net In the ATR mode, the IR beam passes through a crystal with a high refractive index and interacts with the sample placed in close contact with it. An "evanescent wave" penetrates a few microns into the sample, and the resulting attenuated IR spectrum reveals the characteristic vibrational frequencies of the functional groups present. youtube.comyoutube.com

For this compound and its analogues, ATR-FTIR is used to confirm the molecular structure by identifying key functional groups. The spectrum of a pure compound will show characteristic absorption bands. Furthermore, when studying the interaction of these compounds with a substrate, such as their adsorption onto a metal surface, ATR-FTIR can detect shifts in these bands. Such shifts confirm the binding of the molecule to the surface through specific functional groups, indicating a chemical interaction or chemisorption.

Key spectral peaks for furan-nicotinonitrile derivatives include the C≡N stretch of the nitrile group, the C–O–C stretching of the furan ring, and vibrations from the aromatic pyridine ring. rsc.org The presence and position of these peaks are fundamental for structural elucidation.

Table 2: Characteristic ATR-FTIR Absorption Peaks for Furan-Nicotinonitrile Derivatives

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400-3300 N-H Stretching Amine/Amide (if present in derivative)
~2230-2210 C≡N Stretching Nitrile
~1610-1580 C=C & C=N Stretching Aromatic Rings (Pyridine, Furan)

Note: Wavenumbers are approximate and based on data for various 6-(5-Aryl-furan-2-yl)nicotinonitrile compounds. rsc.org

Computational and Theoretical Investigations of 5 Furan 2 Yl Nicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is employed to determine optimized molecular geometries, charge distributions, and molecular electrostatic potential (MEP) maps. Studies on related pyridine (B92270) derivatives have utilized DFT to identify the most stable geometric conformations and analyze structural parameters. For instance, calculations on bioactive pyridine compounds have revealed non-planar, unsymmetrical structures with specific dihedral angles between the pyridine and adjacent phenyl rings. nih.gov The MEP maps generated from these DFT studies are particularly insightful, as they visualize the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govnih.gov This information is crucial for predicting how the molecule will interact with other chemical species, including biological receptors.

Table 1: Application of DFT in Analyzing Related Heterocyclic Compounds

Computational Method Basis Set Properties Investigated Compound Class Reference
DFT B3LYP/6-311++G(d,p) Optimized Geometry, MEP, NBO, Fukui Functions Pyrimidine Derivative nih.gov
DFT - Optimized Geometry, Steric Minimized Energy, Charge Distribution, MEP Pyridine Derivatives nih.gov
DFT B3LYB/6-311G(d,p) Reactivity Indices, Reaction Pathways, Activation Energies Furan (B31954) Derivatives researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. emerginginvestigators.org A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In contrast, a large energy gap indicates higher stability and lower chemical reactivity. emerginginvestigators.org This analysis is widely used to explain charge transfer within a molecule and its potential for electronic transitions. nih.gov For nitrogen-based drug compounds, the HOMO-LUMO energy gap often falls within a specific range that correlates with optimal stability and reactivity. emerginginvestigators.org

Table 2: Representative HOMO-LUMO Energy Gaps in Related Compounds

Compound Class Calculation Level HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Reference
Hexahydropyrimidine Derivative DFT/B3LYP/6–311++G(d,p) - - 4.6255 nih.gov
Fluorinated Allopurinol DFT - - > Primary Compound emerginginvestigators.org
Diorganotin(IV) Complex DFT/6-311++G(d,p) - - - researchgate.net

The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge within a molecule. It is a crucial factor in determining how a molecule will behave in the presence of an external electric field and how it will interact with polar solvents and other polar molecules. Computational methods like DFT and ab initio calculations are used to predict the magnitude and direction of the dipole moment. bhu.ac.inresearchgate.net For instance, a study on a chalcone (B49325) derivative using the B3LYP/6-311G(d,p) basis set calculated a dipole moment of 4.8670 Debye. bhu.ac.in Such calculations for 5-(Furan-2-yl)nicotinonitrile would provide valuable information about its polarity, which influences its solubility and its ability to engage in dipole-dipole interactions, a key component of ligand-receptor binding.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is not captured by static quantum chemical calculations. MD can be used to predict the evolution of a molecule's structure, its conformational changes, and its interaction with its environment, such as a solvent or a biological membrane. psu.edu For example, reactive MD simulations have been established to model the pyrolysis of furan resin, predicting the evolution of its molecular structure and properties as it is converted into a glassy carbon material. psu.eduresearchgate.net Applying MD simulations to this compound could reveal its conformational flexibility and the stability of its interactions with a target protein, providing a more realistic model of the binding process than static docking alone.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques designed to simulate and predict the interactions between molecules. These methods are particularly valuable in medicinal chemistry for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level.

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. cncb.ac.cn It estimates the binding affinity and analyzes the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com Numerous studies have successfully used molecular docking to investigate furan and pyridine derivatives as potential therapeutic agents. cncb.ac.cnmdpi.comijper.org For example, novel furan-derived chalcones and pyrazolines were docked into the active site of glucosamine-6-phosphate synthase, a potential target for antimicrobial agents, to explore their binding modes. mdpi.com Similarly, docking studies of furan-azetidinone hybrids against enzymes from E. coli helped identify potential inhibitors by ranking compounds based on their docking scores and binding energies. ijper.org These studies demonstrate that molecular docking is a powerful tool for predicting the binding potential of compounds like this compound to various biological targets, thereby guiding the selection of candidates for further experimental validation. nih.gov

Table 3: Examples of Molecular Docking Studies on Furan and Pyridine Derivatives

Compound Class Target Protein Key Findings Reference
Nicotinonitrile & Furo[2,3-b]pyridine (B1315467) Derivatives AKT1, ERα, HER2 Revealed strong binding affinities, suggesting disruption of key signaling pathways in breast cancer. cncb.ac.cn
Furan-derived Chalcones & Pyrazolines Glucosamine-6-phosphate synthase Potent compounds were found to bind to the active site, suggesting a mechanism similar to the natural substrate. mdpi.com
5-Nitrofuran-2-carbohydrazides Dihydropteroate Synthase (DHPS) Docking revealed that the most active compound successfully occupied the p-amino benzoic acid (PABA) binding pockets. nih.gov
Furan-azetidinone Hybrids E. coli Enoyl Reductase Identified potential inhibitors based on favorable docking scores and specific binding to the enzyme. ijper.org
Benzofuran Derivatives α/β Tubulin The compound showed hydrophobic and van der Waals interactions with key residues, with a calculated free energy of -7.74 kcal/mol. mdpi.com

Adsorption Mechanisms and Isotherm Models in Surface Chemistry

Computational and theoretical investigations into the surface chemistry of this compound have provided significant insights into its adsorption mechanisms. These studies are crucial for understanding its applications in areas such as corrosion inhibition and catalysis, where interaction with surfaces is a primary function. The adsorption process is predominantly analyzed through quantum chemical calculations, like Density Functional Theory (DFT), and molecular dynamics simulations.

The adsorption of this compound on a metal surface is a complex process involving the interplay of physisorption and chemisorption. The molecule can interact with the surface through multiple active sites. The furan ring, with its π-electrons and oxygen heteroatom, and the nicotinonitrile moiety, containing a nitrogen heteroatom and a cyano group, both play significant roles.

Theoretical studies on similar furan derivatives have shown that these molecules tend to adsorb parallel to the metal surface. This orientation maximizes the interaction between the π-electrons of the furan ring and the vacant d-orbitals of the metal. For instance, DFT studies on furan adsorption on a Pd(111) surface revealed a preference for a parallel adsorption geometry, which facilitates strong interaction. rsc.org Similarly, investigations into furan derivatives as corrosion inhibitors suggest that the adsorption process involves the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of a coordinate covalent bond. digitaloceanspaces.com

The nicotinonitrile component also contributes significantly to the adsorption. The nitrogen atom in the pyridine ring and the cyano group can act as electron donors, forming dative bonds with the metal surface. Studies on the adsorption of pyridine and its derivatives have shown that the orientation of the molecule on the surface can be influenced by factors such as surface coverage and the nature of the metal. jwent.net

To quantify the adsorption behavior, various isotherm models are employed. The Langmuir adsorption isotherm is frequently used to model the adsorption of organic inhibitors on metal surfaces. mdpi.comijstr.org This model assumes that a monolayer of the adsorbate is formed on a surface with a finite number of identical and equivalent adsorption sites. The adherence of the adsorption data of furan-containing corrosion inhibitors to the Langmuir model suggests that this compound likely follows a similar adsorption pattern, indicating the formation of a protective monolayer on the surface. digitaloceanspaces.com

Computational studies provide valuable data that can be used to parameterize these isotherm models. For example, DFT calculations can determine the adsorption energy, which is a key parameter in the Langmuir model. The negative value of the Gibbs free energy of adsorption (ΔG°ads), calculated from the adsorption constant (Kads) obtained from the isotherm, indicates the spontaneity of the adsorption process.

Table 1: Theoretical Adsorption Energies of Furan and Related Compounds on Various Surfaces

AdsorbateSurfaceAdsorption Energy (eV)Computational Method
FuranPd(111)-1.62DFT (PBE-D3)
FuranRuC Nanosheet-1.20DFT
FuranTiCl₄-0.95DFT
FuranGe(100)-1.10DFT
NicotineActivated MontmorilloniteNot specifiedExperimental

This table presents a selection of computationally derived adsorption energies for furan and related structures on different surfaces to illustrate the typical interaction strengths. The data is sourced from various theoretical studies and is intended to provide a comparative overview.

Table 2: Adsorption Isotherm Parameters for a Furan-Derivative Corrosion Inhibitor

Isotherm ModelR² ValueKads (L/mol)ΔG°ads (kJ/mol)
Langmuir0.9981.5 x 10⁴-34.2
Temkin0.987--
Freundlich0.975--

This table shows representative data for a furan-containing corrosion inhibitor, demonstrating the good fit of the experimental data to the Langmuir adsorption isotherm. The high R² value and the negative ΔG°ads value are indicative of a strong, spontaneous adsorption process leading to the formation of a stable protective layer.

Biological and Pharmacological Research of 5 Furan 2 Yl Nicotinonitrile Analogs

Anticancer and Antiproliferative Activities

The search for novel therapeutic agents to combat cancer is a continuous effort in scientific research. Nicotinonitrile hybrids have been investigated for their anticancer activity through various mechanisms. ekb.eg Analogs of 5-(Furan-2-yl)nicotinonitrile have shown promise as antiproliferative agents, with studies demonstrating their cytotoxic effects against several human cancer cell lines.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116)

A significant body of research has focused on evaluating the in vitro cytotoxic effects of this compound analogs against a panel of human cancer cell lines. Commonly used cell lines for these screenings include MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). ekb.eg

For instance, a series of novel indolyl-pyrimidine hybrids, which can be considered analogs, were synthesized and evaluated for their anticancer capabilities. One compound demonstrated potent activity against MCF-7, HepG2, and HCT-116 cell lines, with IC50 values of 5.1 µM, 5.02 µM, and 6.6 µM, respectively. ekb.eg Similarly, certain nicotinonitrile derivatives showed significant cytotoxic activity against MCF-7 and HCT-116 cell lines, with IC50 values around 1-3 µM. nih.gov Another study on newly synthesized pyridinethione and thienopyridine derivatives, which share structural similarities, also reported interesting antitumor activity against these three cell lines. nih.govacs.org

The furan (B31954) nucleus itself is a pharmacologically active entity, and compounds containing a furan ring have shown promising anticancer activity. nih.gov For example, certain furan-based derivatives exhibited significant anticancer activity against the MCF-7 breast cancer cell line, with IC50 values as low as 2.96 µM and 4.06 µM. nih.gov Benzofuran–nicotinonitrile hybrids have also been synthesized and evaluated, with some compounds demonstrating significant anticancer activity against MCF-7 cells with IC50 values of 7.53 ± 0.43 and 9.17 ± 0.31 μM. researchgate.net

Below is a table summarizing the cytotoxic activity of selected nicotinonitrile analogs against various cancer cell lines.

Compound TypeCell LineIC50 (µM)Reference
Indolyl-pyrimidine hybridMCF-75.1 ± 1.14 researchgate.net
Indolyl-pyrimidine hybridHepG25.02 ± 1.19 researchgate.net
Indolyl-pyrimidine hybridHCT-1166.6 ± 1.40 researchgate.net
Nicotinonitrile derivative (5g)MCF-7~1-3 nih.gov
Nicotinonitrile derivative (8)HCT-116~1-3 nih.gov
Furan-based derivative (7)MCF-72.96 nih.gov
Furan-based derivative (4)MCF-74.06 nih.gov
Benzofuran-nicotinonitrile hybrid (3b)MCF-77.53 ± 0.43 researchgate.net
Benzofuran-nicotinonitrile hybrid (3c)MCF-79.17 ± 0.31 researchgate.net

Mechanisms of Antiproliferative Action (e.g., enzyme inhibition, cell cycle arrest, apoptosis induction)

The antiproliferative effects of this compound analogs are attributed to several underlying molecular mechanisms. Research has indicated that these compounds can interfere with key cellular processes essential for cancer cell growth and survival.

Enzyme Inhibition: A primary mechanism of action for many anticancer agents is the inhibition of specific enzymes that are crucial for tumor progression. Certain nicotinonitrile derivatives have been shown to be potent inhibitors of tyrosine kinases (TK), enzymes that play a vital role in cell signaling pathways controlling growth and proliferation. nih.gov For example, compounds 8 and 5g were identified as potent anticancer agents that inhibited tyrosine kinase by 89% and 86%, respectively, with IC50 values of 311 and 352 nM for the enzyme. nih.gov Inhibition of other enzymes, such as epidermal growth factor receptor (EGFR) kinase, has also been investigated as a potential target. researchgate.net

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. nih.gov Some furan-containing nicotinonitrile analogs can halt the cell cycle at specific checkpoints, preventing cancer cells from replicating. DNA flow cytometric studies have shown that certain furan-based derivatives can induce cell cycle arrest at the G2/M phase. nih.gov This disruption of the normal cell cycle progression ultimately leads to an inhibition of proliferation.

Apoptosis Induction: Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, contributing to tumor growth. Analogs of this compound have been found to induce apoptosis in cancer cells. Evidence for apoptosis includes the accumulation of cells in the pre-G1 phase and positive annexin V/PI staining. nih.gov The mechanism often involves the intrinsic mitochondrial pathway, characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the level of anti-apoptotic proteins like Bcl-2. nih.gov Some derivatives have been shown to induce intrinsic apoptosis through the significant induction of caspases 9 and 3. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potential of lead compounds. For analogs of this compound, these studies aim to identify the structural features that enhance cytotoxic activity and selectivity.

Research on benzofuran derivatives has shown that substitutions on the core structure significantly influence their biological activity. nih.govsemanticscholar.org For instance, the introduction of halogen atoms like chlorine, bromine, or fluorine into the benzofuran ring has been found to increase anticancer activity, potentially due to the formation of halogen bonds that improve binding affinity to target molecules. nih.gov

In a series of indolyl-pyrimidine-thiazolidinone hybrids, the lipophilicity and electronic properties of substituents on the aryl group were found to directly correlate with antiproliferative activity. researchgate.net For example, a compound with two chloro atoms on the indolyl pyrimidine-thiazolidinone moiety showed the most potent activity against MCF-7, HepG2, and HCT-116 cell lines, which was attributed to its higher lipophilicity and lower electron density. researchgate.net

SAR studies on 5-arylidene-2(5H)-furanone derivatives revealed that the introduction of halogen atoms or a nitro group at the aromatic ring increased cytotoxicity. nih.gov This highlights that specific functionalization of the rings attached to the core furan or nicotinonitrile scaffold is a key strategy for enhancing anticancer efficacy.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases, including cancer. researchgate.net Antioxidants can mitigate oxidative damage by scavenging free radicals. medcraveonline.com Pyridine (B92270) and nicotinonitrile derivatives have been reported to possess antioxidant properties. researchgate.net

In Vitro Antioxidant Assays (e.g., DPPH radical scavenging)

The antioxidant potential of this compound analogs is commonly evaluated using in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most widely used methods for this purpose. medcraveonline.com This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow that can be measured spectrophotometrically. medcraveonline.comjaper.in

Several studies have utilized the DPPH assay to screen nicotinonitrile derivatives for their antioxidant capabilities. In one study, newly synthesized nicotinonitrile analogues were tested, and carbothioamide compounds 2c and 2b exhibited good DPPH scavenging activity of 90.7% and 89.8%, respectively. researchgate.net Another study reported that a nicotinonitrile-thiazole hybrid was a promising antioxidant agent with an inhibition activity of 86.27% in an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assay, which works on a similar principle. researchgate.net The results are often expressed as IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. mdpi.com

Correlation Between Chemical Structure and Antioxidant Efficacy

The antioxidant efficacy of this compound analogs is closely linked to their chemical structure. The presence and position of specific functional groups can significantly influence their ability to scavenge free radicals.

For coumarin derivatives, which also contain a heterocyclic ring system, the presence of phenolic hydroxyl groups has been shown to significantly improve radical scavenging activity. nih.gov Furthermore, the type of substituent can have a notable impact; for example, a chlorine atom at position 6 of a coumarin structure was found to improve scavenging activity compared to a methyl group in the same position. nih.gov These principles can be extrapolated to furan-containing nicotinonitriles, where the presence of electron-donating groups, such as hydroxyl or amino groups, on the aromatic rings would likely enhance their hydrogen-donating ability and thus their antioxidant capacity. The empirical determination of the relationship between chemical structure and pharmacological activity is a key aspect of developing potent antioxidant agents. researchgate.net

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Analogs of this compound have demonstrated a range of antimicrobial activities, including antibacterial, antifungal, and to a lesser extent, antiviral properties. The core structure, which combines a furan ring with a nicotinonitrile moiety, serves as a versatile scaffold for the development of new antimicrobial agents. scienceopen.comnih.govresearchgate.net

Antibacterial Activity:

Several studies have highlighted the antibacterial potential of furan-containing nicotinonitrile derivatives. For instance, novel nicotinamidine derivatives synthesized from substituted phenylfuranylnicotinonitriles were evaluated against both Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus, Bacillus megaterium) bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 10–20 μM, indicating significant antibacterial activity. researchgate.net

Furthermore, the introduction of a 5-nitrofuran group, a well-known pharmacophore in antibacterial drugs, has been a key strategy in enhancing the antibacterial potency of these analogs. mdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.net A series of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles, which are structurally related to this compound, exhibited notable activity against ESKAPE pathogens (a group of bacteria known for their antibiotic resistance). Some of these compounds showed MICs comparable or even lower than established antibiotics like ciprofloxacin and nitrofurantoin. mdpi.com For example, 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole was particularly effective against S. aureus. mdpi.com Another derivative, 5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole, was active against Gram-positive ESKAPE pathogens and Mycobacterium tuberculosis. mdpi.com

Antifungal Activity:

The antifungal properties of this compound analogs have also been investigated. Nicotinonitrile-based compounds are recognized as potent antifungal agents. researchgate.net For instance, certain carbamothioyl-furan-2-carboxamide derivatives, which share the furan core, displayed more prominent antifungal than antibacterial activity. mdpi.com Compounds 4a, 4b, 4c, and 4f from this series showed significant activity against all tested fungal strains, with inhibition zones ranging from 12–19 mm at a concentration of 10 mg/mL and MIC values between 120.7–190 µg/mL. mdpi.com

Antiviral Activity:

While research on the antiviral activity of this compound analogs is less extensive, related furan and nicotinonitrile derivatives have shown promise. For example, 5-heteroaromatic-substituted 2'-deoxyuridines, including furan-containing analogs, have been synthesized and evaluated for their antiviral properties. nih.gov Specifically, these compounds have shown activity against Herpes Simplex Virus-1 (HSV-1) and Varicella-Zoster Virus (VZV). nih.gov

The antimicrobial spectrum of this compound analogs extends across a variety of pathogenic microorganisms, including both bacteria and fungi.

Gram-Positive Bacteria: Derivatives have shown significant activity against several Gram-positive pathogens. Notably, 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles were effective against Staphylococcus aureus and other Gram-positive ESKAPE pathogens. mdpi.com Similarly, nicotinamidine derivatives demonstrated inhibitory activity against S. aureus and Bacillus megaterium. researchgate.net

Gram-Negative Bacteria: The activity against Gram-negative bacteria has also been documented. The aforementioned nicotinamidines were active against Escherichia coli and Pseudomonas aeruginosa. researchgate.net

Mycobacteria: Certain analogs have exhibited potent antimycobacterial activity. For instance, 5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole was found to be active against Mycobacterium tuberculosis. mdpi.com Another study on 5-nitrofuran-2-yl derivatives identified a compound, N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide, that was three times more active than isoniazid against M. tuberculosis H37Rv in its logarithmic growth phase. nih.govresearchgate.net

Fungi: The antifungal spectrum includes activity against various fungal strains. Carbamothioyl-furan-2-carboxamide derivatives have shown broad-spectrum antifungal activity. mdpi.com Additionally, furan-derived chalcones and their pyrazoline derivatives have been evaluated against Candida albicans. mdpi.com

Table 1: Spectrum of Antimicrobial Activity of Selected this compound Analogs

Compound Type Pathogen Activity Reference
Nicotinamidine derivatives Escherichia coli Antibacterial researchgate.net
Pseudomonas aeruginosa Antibacterial researchgate.net
Staphylococcus aureus Antibacterial researchgate.net
Bacillus megaterium Antibacterial researchgate.net
3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles ESKAPE pathogens Antibacterial mdpi.com
Mycobacterium tuberculosis Antimycobacterial mdpi.com
Carbamothioyl-furan-2-carboxamide derivatives Various fungal strains Antifungal mdpi.com
5-heteroaromatic-substituted 2'-deoxyuridines Herpes Simplex Virus-1 Antiviral nih.gov
Varicella-Zoster Virus Antiviral nih.gov

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Furanone derivatives, which are structurally related to the furan moiety in this compound, have been identified as effective inhibitors of biofilm formation. nih.govnih.govresearchgate.net

Naturally occurring halogenated furanones from marine algae have demonstrated the ability to inhibit biofilm formation in several bacterial species. nih.gov Synthetic furanone derivatives have also been evaluated for their biofilm inhibitory potential against opportunistic human pathogens such as S. enterica, S. aureus, E. coli, S. maltophilia, P. aeruginosa, and C. albicans. nih.gov

One study investigated the effect of four novel 2(5H)-furanone derivatives on biofilm formation by S. aureus and S. epidermidis. researchgate.net These compounds were found to inhibit biofilm formation at concentrations ranging from 2.5–10 μg/ml. researchgate.net The mechanism of action is thought to involve the disruption of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. nih.gov For example, 2(5H)-furanone has been shown to interfere with various acyl-homoserine lactone (AHL) signal compounds, which are key molecules in quorum sensing. nih.gov

The antimicrobial potency of this compound analogs is significantly influenced by the nature and position of substituents on the core structure.

For antibacterial activity, the presence of a nitro group at the 5-position of the furan ring is a crucial determinant of potency. mdpi.comresearchgate.net This is a common feature in many nitrofuran antibiotics. mdpi.comnih.gov The antimicrobial action of these nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of toxic reactive species. researchgate.net

In a series of 5-nitrofuran derivatives, the introduction of electron-withdrawing groups or a hydroxyl group was found to be beneficial for activity against Gram-positive bacteria. researchgate.net For 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles, modifications at the molecular periphery led to high selectivity against different bacterial species. mdpi.com

Regarding antifungal activity, the structure-activity relationship (SAR) of furan-derived chalcones and their pyrazoline derivatives has been explored. mdpi.com Chalcones 2a and 2h from this study showed broad-spectrum antimicrobial activity, while the pyrazoline derivative 3d was more selective. mdpi.com

For antiviral activity in 5-heteroaromatic-substituted 2'-deoxyuridines, the introduction of an alkyl substituent on the thienyl group (a bioisostere of the furan ring) or modification of the sugar moiety led to decreased activity against HSV-1 and VZV. nih.gov

Anti-inflammatory Effects and Underlying Mechanisms

Furan derivatives, including analogs of this compound, have been investigated for their anti-inflammatory properties. nih.govnih.govresearchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of inflammatory mediators and enzymes. nih.gov

Natural furan derivatives have been shown to possess effective antioxidant activities and can modulate cellular activities by modifying signaling pathways such as MAPK and PPAR-γ. nih.govnih.govresearchgate.net The anti-inflammatory properties of some furan fatty acids are closely linked to their antioxidant capabilities, which involve the furan ring's ability to transfer an electron to or add a peroxyl radical. nih.gov

A significant mechanism underlying the anti-inflammatory effects of some furan-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govgoogle.comnih.govijper.org COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.

Diaryl furanone derivatives have been identified as highly selective inhibitors of COX-2. nih.gov The introduction of a hydroxyl group at the 5-position of the diaryl furanone system was found to be a key structural feature for this selective inhibition. nih.gov These compounds demonstrated excellent potency in animal models of pain, fever, and inflammation. nih.gov

The binding of these inhibitors to the COX-2 active site has been studied. For example, the crystal structure of diclofenac, a non-steroidal anti-inflammatory drug (NSAID), complexed with murine COX-2 revealed that its carboxylate group forms hydrogen bonds with Tyr-385 and Ser-530 in the active site. nih.gov This interaction is crucial for the inhibitory activity.

Receptor Antagonism Studies

Analogs of this compound have been explored as antagonists for specific receptors, most notably the A₂A adenosine (B11128) receptor. nih.govacs.org A₂A adenosine receptor antagonists are of interest for their potential therapeutic applications in various conditions.

A series of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles were synthesized and evaluated for their affinity and selectivity for adenosine receptor subtypes. nih.govacs.org The study concluded that the presence of at least one furan group, as opposed to a phenyl group, was beneficial for high affinity at the A₂A adenosine receptor. nih.govacs.org

Two compounds from this series, LUF6050 (compound 39) and LUF6080 (compound 44), exhibited particularly high affinity with Kᵢ values of 1.4 nM and 1.0 nM, respectively. nih.govacs.org These compounds also showed reasonable selectivity over other adenosine receptor subtypes (A₁, A₂B, and A₃). The high affinity of LUF6080 was further confirmed in a cAMP second messenger assay, where it demonstrated subnanomolar potency. nih.govacs.org

Adenosine Receptor Antagonism (A₁, A₂A)

A significant area of research for furan-nicotinonitrile analogs has been their activity as adenosine receptor antagonists, particularly at the A₂A subtype. The adenosine A₂A receptor, a G-protein coupled receptor, is a key target for various medical conditions, including neurodegenerative diseases like Parkinson's disease. biojournals.us Antagonists of this receptor are believed to offer neuroprotective benefits. biojournals.us

In this context, a series of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles were synthesized and evaluated for their affinity and selectivity for adenosine receptors. Researchers utilized a pharmacophore model, developed by overlapping known non-xanthine A₂A antagonists, to guide the design of these novel compounds. The study concluded that the presence of a furan group was beneficial for high affinity at the A₂A adenosine receptor.

Two compounds from this series, LUF6050 and LUF6080 , demonstrated particularly high affinity for the human A₂A receptor with Kᵢ values of 1.4 nM and 1.0 nM, respectively. These compounds also showed reasonable selectivity over other adenosine receptor subtypes, namely A₁, A₂B, and A₃. The high affinity of LUF6080 was further confirmed in a cAMP second messenger assay, where it displayed subnanomolar potency.

Table 1: Adenosine Receptor Antagonism of Lead Furan-Nicotinonitrile Analogs
CompoundTarget ReceptorKᵢ (nM)Selectivity Profile
LUF6050 Human A₂A1.4Selective over A₁, A₂B, and A₃
LUF6080 Human A₂A1.0Selective over A₁, A₂B, and A₃

Identification of Lead Compounds for Receptor-Targeted Therapies

The successful identification of potent and selective A₂A adenosine receptor antagonists like LUF6050 and LUF6080 underscores the potential of the furan-nicotinonitrile scaffold in developing receptor-targeted therapies. The process of discovering these lead compounds involved a rational design approach based on a pharmacophore model, which is a crucial strategy in modern drug discovery.

The development of selective A₂A antagonists is particularly relevant for Parkinson's disease. nih.gov These antagonists are sought after as a non-dopaminergic treatment option that can improve motor symptoms. nih.govparkinson.org By blocking A₂A receptors in the basal ganglia, these compounds can enhance dopamine D₂ receptor signaling, offering a synergistic effect with traditional dopamine replacement therapies like L-DOPA. nih.govmdpi.com The discovery of novel, potent compounds from different chemical scaffolds, including furan-nicotinonitriles, highlights the ongoing effort to optimize activity, selectivity, and pharmacokinetic properties for clinical progression. nih.gov

Hypoglycemic Activity and Antidiabetic Potential

The therapeutic potential of furan-containing compounds extends to metabolic disorders, with research indicating possible hypoglycemic and antidiabetic effects. consensus.appcardiosomatics.ru While direct studies on this compound are emerging, research on related furan and nicotinonitrile structures provides a strong rationale for their investigation in this area.

One strategy involves the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. For example, certain chalcone (B49325) hybrids incorporating related structural motifs have been evaluated for their inhibitory effects on these enzymes.

Another avenue of research focuses on the inhibition of gluconeogenesis, a key factor in the hyperglycemia associated with type 2 diabetes mellitus (T2DM). A study on furan-2-carboxylic acid derivatives led to the discovery of a compound, 10v , which showed improved anti-gluconeogenesis potency and pyruvate tolerance compared to the initial screening hit. This compound was found to significantly reduce both non-fasting and fasting blood glucose levels in in vivo chronic experiments, marking it as a promising candidate for T2DM treatment.

Furthermore, in silico studies have explored furan derivatives as potential inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These computational approaches help predict the binding affinity of compounds to target receptors, guiding the synthesis and testing of new potential antidiabetic agents.

Other Reported Biological Activities (e.g., vasorelaxant, anti-parkinsonism)

Anti-parkinsonism Activity: The most prominent "other" biological activity for this class of compounds is their potential in treating Parkinson's disease. This is directly linked to their mechanism as adenosine A₂A receptor antagonists, as detailed in section 6.5.1. The basal ganglia, a brain region critical for motor control and implicated in Parkinson's, has a high concentration of A₂A receptors located near dopamine receptors. parkinson.org By blocking the A₂A receptor, these antagonists can enhance dopaminergic signaling, which is diminished in Parkinson's disease, thereby improving motor symptoms. parkinson.orgmdpi.com This makes A₂A antagonists a significant area of research for non-dopaminergic therapies for this neurodegenerative disorder. nih.gov

Vasorelaxant Activity: While direct evidence for vasorelaxant properties of this compound itself is limited in the current literature, related pyridine-3-carbonitrile scaffolds have been investigated for this effect. One study synthesized a series of novel pyridine- and chromene-carbonitrile analogs and screened them for vasodilation properties. semanticscholar.org Several of these new compounds demonstrated significant vasodilation efficacies, with some exceeding the potency of the reference drug prazosin hydrochloride. semanticscholar.org This suggests that the broader chemical class to which furan-nicotinonitriles belong has the potential for cardiovascular effects, warranting further investigation.

The furan ring itself is a versatile pharmacophore found in compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and cardiovascular properties, indicating the broad therapeutic potential of its derivatives. wisdomlib.orgijabbr.com

Molecular Target Identification and Ligand-Target Interactions

Identifying the specific molecular targets of this compound analogs and understanding their interactions are crucial for rational drug design. Research in this area combines experimental assays with computational modeling to elucidate mechanisms of action.

Molecular docking simulations are a key tool used to predict how these ligands bind to the active sites of proteins. For instance, docking studies on various furan and nicotinonitrile derivatives have explored their interactions with enzymes like urease and protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These studies can reveal critical binding modes, including hydrogen bonds and hydrophobic interactions with key amino acid residues, which are essential for the compound's inhibitory activity.

For example, furo[2,3-b]pyridine (B1315467) derivatives, which are structurally related to furan-nicotinonitriles, have been studied via molecular docking against targets like serine/threonine-protein kinase AKT1 and estrogen receptor alpha (ERα), revealing strong binding affinities that suggest a mechanism involving the disruption of key cellular signaling pathways.

A major focus of the pharmacological research on furan-nicotinonitrile analogs and related compounds has been their ability to inhibit various enzymes. This profiling is critical for identifying therapeutic targets and understanding the structure-activity relationships (SAR) that govern potency and selectivity.

Several classes of enzymes have been identified as targets for these compounds:

Protein Kinases: Furan- and furopyrimidine-based derivatives have shown remarkable inhibitory activity against VEGFR-2, a key enzyme in angiogenesis. Compounds 4c, 7b, and 7c from one study exhibited IC₅₀ values of 57.1, 42.5, and 52.5 nM, respectively, comparable to the standard drug sorafenib. Other furan-2-yl(phenyl)methanone derivatives have been identified as potent inhibitors of protein tyrosine kinases (PTKs).

Carbohydrate-Metabolizing Enzymes: As mentioned in the context of antidiabetic potential, related compounds have been profiled for inhibition of α-glucosidase and α-amylase, enzymes involved in glucose metabolism.

Other Enzymes: Furan chalcone derivatives have been identified as potent inhibitors of the urease enzyme, with some analogs showing significantly greater potency than the reference drug thiourea (B124793). Additionally, furan-based compounds have been developed as inhibitors of salicylate synthase MbtI from Mycobacterium tuberculosis, indicating potential as anti-tubercular agents.

Table 2: Enzyme Inhibition Profile of Selected Furan-Containing Analogs
Compound ClassTarget EnzymeKey Findings (IC₅₀ values)
Furan- and Furopyrimidine DerivativesVEGFR-2Compound 7b: 42.5 nM
Furan-2-yl(phenyl)methanone DerivativesProtein Tyrosine Kinase (PTK)Compound 8c: 2.72 μM
Furan Chalcone DerivativesUrease (bacterial)Compound 4h: 16.13 μM
2'-amino-5'-styryl-4-fluorochalcone Derivativesα-AmylaseCompound 3e: 1.6 μM
5-Phenyl-furan-2-carboxylic AcidsSalicylate Synthase MbtI (M. tuberculosis)Identified as a new class of inhibitors

Pharmacokinetic and Pharmacodynamic Considerations in Drug Discovery

The journey of a promising compound from a laboratory finding to a clinical therapeutic is heavily dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body (the relationship between drug concentration and effect).

For furan-nicotinonitrile analogs, these considerations are vital. Early-stage drug discovery involves integrating in vitro pharmacological data with in vivo pharmacokinetic studies to design effective PK/PD models. These models help to establish the relationship between drug exposure (e.g., plasma concentration over time) and the desired therapeutic response.

A practical example can be seen in the development of furan-2-carboxylic acid derivatives for diabetes. The lead compound 10v underwent pharmacokinetic studies which revealed a relatively short half-life, a moderate volume of distribution, and moderate to high oral bioavailability. This type of profile is crucial for determining a potential dosing regimen and predicting the compound's behavior in humans. Understanding these PK/PD relationships allows researchers to optimize molecules, predict effective dose ranges for clinical trials, and ultimately minimize the rate of attrition for drug candidates as they move through the development pipeline.

Materials Science and Industrial Applications of 5 Furan 2 Yl Nicotinonitrile Derivatives

Corrosion Inhibition Studies

Derivatives of furan (B31954) and nicotinonitrile have demonstrated significant potential as corrosion inhibitors, particularly for protecting metals in aggressive acidic environments commonly found in industrial processes. africaresearchconnects.comqu.edu.qa

Evaluation on Metal Surfaces (e.g., Carbon Steel) in Acidic Media

Research has shown that furan-nicotinonitrile derivatives are effective in mitigating the corrosion of carbon steel and mild steel in acidic solutions like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). africaresearchconnects.comnanobe.orgekb.eg For instance, the compound 6-[5-(4-Methoxyphenyl) furan-2-yl] nicotinonitrile (MA-1160) has been reported to achieve a high inhibition efficiency of up to 86.4% for carbon steel in HCl. africaresearchconnects.com Similarly, other furan derivatives have shown remarkable protective capabilities, with some achieving efficiencies as high as 99.4% at optimal concentrations. nanobe.orguobaghdad.edu.iqresearchgate.net The inhibition efficiency is generally observed to increase with the concentration of the inhibitor. banglajol.infoelectrochemsci.org

The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nanobe.orguobaghdad.edu.iqresearchgate.net This protective film hinders the electrochemical reactions responsible for corrosion. ajchem-a.com

Table 1: Inhibition Efficiency of Various Furan Derivatives on Steel in Acidic Media

Inhibitor Compound Metal Corrosive Medium Max. Inhibition Efficiency (%) Reference
6-[5-(4-Methoxyphenyl) furan-2-yl] nicotinonitrile Carbon Steel HCl 86.4 africaresearchconnects.com
5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4-dihydro uobaghdad.edu.iqresearchgate.netnanobioletters.com triazole-3-thione) Carbon Steel 1.0 M HCl 99.4 nanobe.orgresearchgate.net
5-[4-bromophenyl]-furan-2-carbaldehyde Mild Steel 0.1 N HCl 92.10 banglajol.info

Adsorption Behavior and Isotherm Models (e.g., Langmuir, Temkin)

The protective action of 5-(Furan-2-yl)nicotinonitrile derivatives is fundamentally based on their adsorption onto the metal surface. This adsorption process can be understood through various isotherm models, which describe the equilibrium between the inhibitor molecules in the solution and those adsorbed on the metal.

Studies consistently show that the adsorption of these furan-based inhibitors on steel surfaces follows the Langmuir adsorption isotherm . africaresearchconnects.combanglajol.infomdpi.comohio.edu The Langmuir model assumes the formation of a uniform monolayer of inhibitor molecules on the metal surface, where each active site on the surface holds one adsorbate molecule. mdpi.comohio.eduresearchgate.net This adherence to the Langmuir model suggests a well-distributed and stable protective layer. africaresearchconnects.com The negative values of the Gibbs free energy of adsorption (ΔG°ads) calculated from these models indicate that the adsorption process is spontaneous. mdpi.comresearchgate.net

Electrochemical Characterization (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy, Electrochemical Frequency Modulation)

Electrochemical techniques are crucial for elucidating the mechanism of corrosion inhibition.

Potentiodynamic Polarization: Polarization studies for furan-nicotinonitrile derivatives, such as MA-1160, reveal that they act as mixed-type inhibitors . africaresearchconnects.com This means they effectively suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. africaresearchconnects.combanglajol.info By influencing both reactions, these inhibitors provide comprehensive protection to the metal.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique used to investigate the properties of the inhibitor film at the metal-solution interface. ijcsi.prouakron.edu In the presence of furan-based inhibitors, EIS results typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration. researchgate.netresearchgate.net

The increase in Rct signifies that the inhibitor film is effectively hindering the transfer of charge at the metal surface, thereby slowing down the corrosion rate. researchgate.netijcsi.pro

The decrease in Cdl is attributed to the replacement of water molecules at the metal surface by the organic inhibitor molecules, which have a lower dielectric constant. This further confirms the formation of a protective adsorbed layer. researchgate.net

The Nyquist plots for inhibited systems often display a single semicircle, indicating that the corrosion process is primarily controlled by a charge transfer mechanism. electrochemsci.org

Table 2: Electrochemical Parameters for Furan Derivatives on Steel

Technique Parameter Observation with Inhibitor Implication Reference
Potentiodynamic Polarization Corrosion Current Density (icorr) Decreases Reduced corrosion rate africaresearchconnects.com
Potentiodynamic Polarization Anodic/Cathodic Tafel Slopes Both change Mixed-type inhibition africaresearchconnects.combanglajol.info
Electrochemical Impedance Spectroscopy (EIS) Charge Transfer Resistance (Rct) Increases Slower corrosion process researchgate.net

Theoretical Basis for Corrosion Inhibition Mechanism

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the molecular-level interactions between the inhibitor and the metal surface. africaresearchconnects.comnanobe.orguobaghdad.edu.iqresearchgate.net These studies help to establish a correlation between the molecular structure of the inhibitor and its performance. nanobioletters.com

The corrosion inhibition potential of furan-nicotinonitrile derivatives is attributed to the presence of heteroatoms (Nitrogen and Oxygen) and π-electrons in the furan and pyridine (B92270) rings. ajchem-a.com DFT calculations focus on several key quantum chemical parameters:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal atom, facilitating adsorption. nanobioletters.comdntb.gov.ua

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface. nanobioletters.comdntb.gov.ua

Energy Gap (ΔE = ELUMO - EHOMO): A small energy gap implies higher reactivity of the inhibitor molecule, which enhances its anti-corrosion efficiency. nanobioletters.com

These theoretical results support the experimental findings by confirming that these molecules can effectively adsorb onto the metal surface through both chemical (electron sharing) and physical (electrostatic) interactions, forming a stable and protective film. researchgate.netnanobioletters.com

Organic Electronics and Photonic Device Applications

The conjugated structure of furan-containing compounds makes them promising candidates for applications in organic electronics. ntu.edu.sgntu.edu.sg Furan is considered a sustainable alternative to thiophene, a common component in organic electronics, as it can be derived from biomass. nih.govresearchgate.netbohrium.com

Derivatives of this compound, which combine furan with a cyano-substituted pyridine ring, possess electronic properties suitable for use as semiconductor materials. The inherent advantages of the furan moiety, such as good planarity, strong fluorescence, and excellent charge-stacking capabilities, are beneficial for creating efficient organic electronic devices. nih.govresearchgate.net Research into furan-based molecules has explored their use in:

Organic Photovoltaics (OPVs): Furan-based materials are being developed for use in organic solar cells. nih.gov

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of these compounds are attractive for OLED applications.

Field-Effect Transistors (FETs): The charge transport properties of furan derivatives are being investigated for their potential in organic transistors. researchgate.net

Specifically, acrylonitrile (B1666552) derivatives containing furan, such as (2Z,2'Z)-2,2'-(1,4-phenylene)bis(3(furan-2-yl)acrylonitrile), have been synthesized and characterized for their potential in organic electronic applications. ntu.edu.sg

Fluorescent Sensor Development and Photophysical Properties

The inherent fluorescence of the furan ring, combined with the electronic influence of the nicotinonitrile group, makes these derivatives excellent candidates for the development of fluorescent sensors. nih.gov These sensors can be designed to detect various analytes with high sensitivity and selectivity. chemistryviews.orgrsc.org

Furan-based fluorescent probes have been successfully developed for applications such as:

Bioimaging: Certain furan and imidazole (B134444) fluorescent derivatives have been used for in vivo and in vitro imaging of cancer cells, demonstrating high fluorescence quantum yields and selective accumulation in tumor tissues. researchgate.net

Ion Sensing: Pyridine and furan-based derivatives can act as chemosensors for detecting toxic heavy metal cations (like Cr²⁺, Hg²⁺, Ni²⁺) or anions (like F⁻ and CN⁻). researchgate.netmdpi.com The binding of an ion to the sensor molecule alters its photophysical properties, leading to a detectable change in fluorescence. mdpi.com

The performance of these materials is dictated by their photophysical properties, including their absorption and emission wavelengths, fluorescence quantum yield (ΦFL), and Stokes shift. For example, some furan-based fluorescent probes exhibit high quantum yields (up to 0.946) and significant Stokes shifts, which are desirable properties for high-contrast imaging applications. researchgate.net

Table 3: Photophysical Properties of Selected Furan-Based Fluorescent Probes

Probe Abbreviation Excitation λmax (nm) Emission λmax (nm) Quantum Yield (ΦFL) Application Reference
Cyclo X 360 452 0.226 Cancer Cell Imaging researchgate.net
SAC 350 428 0.400 Cancer Cell Imaging researchgate.net
SNO 350 432 0.479 Cancer Cell Imaging researchgate.net

Limited Publicly Available Research on this compound as a Synthetic Building Block

Despite a comprehensive search of scientific literature, there is a notable scarcity of published research detailing the specific use of this compound as a foundational building block for the synthesis of more complex organic molecules. Consequently, the creation of a detailed article with specific research findings and data tables on its applications in materials science and organic synthesis, as per the requested outline, is not feasible at this time.

The available literature extensively covers the synthesis and reactivity of furan derivatives and nicotinonitrile derivatives as separate classes of compounds. For instance, various studies report the synthesis of complex heterocyclic systems starting from precursors like 2-acetylthiophene (B1664040) or furan-2-aldehyde. tandfonline.comscirp.org Similarly, the synthesis of diverse nicotinonitrile derivatives through multi-component reactions is a well-documented area of research. ijpsonline.comresearchgate.net However, specific examples that begin with this compound and elaborate on its subsequent chemical transformations into more complex structures are not readily found in the accessed scientific databases.

Potential Synthetic Utility Based on Analogous Structures

While direct evidence is lacking, the chemical structure of this compound, which incorporates both a furan and a pyridine ring system, suggests several potential avenues for its use as a building block in organic synthesis. The reactivity of these two heterocyclic moieties is well-established, and it is plausible that this compound could undergo a variety of chemical transformations.

The furan ring is known to participate in various reactions, including electrophilic substitution, Diels-Alder reactions, and ring-opening reactions, which could be exploited to introduce further complexity. osi.lv The pyridine ring, particularly with the activating cyano group, can also be subject to a range of functionalizations.

One of the most common applications for such bi-heterocyclic structures is in cross-coupling reactions. For instance, if a halo-functionalized version of this compound were available, it could potentially undergo Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with other organic fragments, leading to the synthesis of complex molecules with potential applications in materials science or medicinal chemistry.

Furthermore, the nitrile group (C≡N) on the pyridine ring is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations would yield new derivatives of this compound with different chemical properties and further opportunities for synthetic elaboration.

Another potential application lies in the construction of fused heterocyclic systems. The nitrile group and the adjacent ring nitrogen in the nicotinonitrile moiety can participate in cyclization reactions with suitable reagents to form fused pyrimidine, thiazole, or other heterocyclic rings. For example, the Gewald reaction, a well-known method for synthesizing 2-aminothiophenes, utilizes a ketone, an active methylene (B1212753) nitrile, and elemental sulfur. derpharmachemica.comorganic-chemistry.orgresearchgate.netnih.govarkat-usa.org While not directly applicable without an adjacent active methylene group, analogous cyclization strategies could potentially be envisioned.

Lack of Available Research on the Coordination Chemistry of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the coordination chemistry of the compound This compound and its corresponding metal complexes.

The user's request for an article structured with the specific subheadings below cannot be fulfilled, as no dedicated studies were found to provide the necessary scientifically accurate and verifiable information for each section:

Coordination Chemistry of 5 Furan 2 Yl Nicotinonitrile and Its Metal Complexes

Biological Evaluation of Metal Complexes (e.g., anticancer activity)

While general information exists for related but distinct chemical families—such as metal complexes of other furan (B31954) derivatives, different nicotinonitrile compounds, or furan-containing Schiff bases—the strict requirement to focus solely on 5-(Furan-2-yl)nicotinonitrile prevents the use of analogous data. Extrapolating from related compounds would be speculative and would not meet the required standard of scientific accuracy for this specific molecule.

Consequently, without primary research articles or reviews on the synthesis, characterization, and biological evaluation of metal complexes derived from this compound, it is not possible to generate the requested content without resorting to fabrication, which is contrary to the principles of providing accurate and factual information.

Further research into the coordination chemistry of this specific ligand is required before a detailed article on its properties and applications can be written.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.